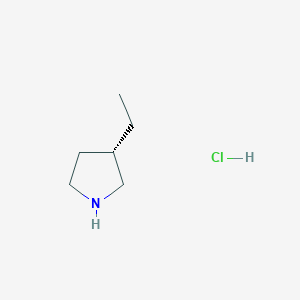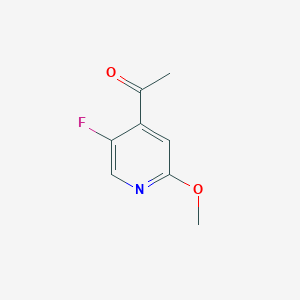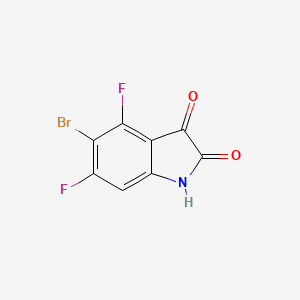![molecular formula C8H9N3 B1447465 (1H-吡咯并[3,2-B]吡啶-3-基)甲胺 CAS No. 1196145-18-2](/img/structure/B1447465.png)
(1H-吡咯并[3,2-B]吡啶-3-基)甲胺
描述
“(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine” is an intermediate used in drug discovery . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine”, has been reported in the literature . The design and synthesis of these derivatives are often guided by a structure-based design strategy .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine”, have been reported to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds may undergo chemical reactions with these receptors.Physical And Chemical Properties Analysis
“(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine” is a solid at 20°C . Its molecular formula is C8H9N3 and its molecular weight is 147.18 .科学研究应用
抗惊厥药物
研究表明,包括类似于(1H-吡咯并[3,2-B]吡啶-3-基)甲胺的衍生物在内的3-氨甲基吡啶的席夫碱具有作为抗惊厥药物的潜力。这些化合物在腹腔内给药后在各种模型中显示出对癫痫发作的保护作用,表明它们在癫痫治疗或相关神经系统疾病中的适用性(Pandey & Srivastava, 2011)。
肽合成和稳定化
与查询化合物密切相关的四氢-4 H-(吡咯并[3,4- d]异噁唑-3-基)甲胺支架已被设计用于稳定短肽序列中的平行转向构象。这突显了它在肽合成和结构生物学研究中的潜在实用性,特别是用于研究肽构象(Bucci et al., 2018)。
催化和有机合成
类似于查询化合物的1-(3-(吡啶-2-基)苯基)甲胺衍生物已被合成并用于催化应用。这些化合物在经历C-H键活化后形成非对称的齿状钯环,显示出在催化过程中的良好活性和选择性(Roffe et al., 2016)。
抗癌活性
使用席夫碱配体的钯和铂络合物的研究,这些络合物在结构上类似于(1H-吡咯并[3,2-B]吡啶-3-基)甲胺,表明具有潜在的抗癌活性。这些络合物已显示出对各种人类癌细胞系的有效性,指向它们可能在癌症治疗中的应用(Mbugua et al., 2020)。
红光中的光细胞毒性
含有苯基-N,N-双[(吡啶-2-基)甲基]甲胺的铁(III)络合物,结构上类似于查询化合物,已显示出在红光下前所未有的光细胞毒性。这表明它们可能在癌症治疗的光动力疗法中的潜在用途(Basu et al., 2014)。
合成和表征
类似于(E)-N-(3-(叔丁基)-1-甲基-1H-吡唑-5-基)-1-(吡啶-2-基)甲胺的化合物已被合成和表征,表明它们在化学合成和药物发现中作为构建块的潜力(Becerra et al., 2021)。
作用机制
Target of Action
The primary targets of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine are the fibroblast growth factor receptors (FGFRs). FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine interacts with FGFRs, inhibiting their activity. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCg, and PI3K–Akt signaling pathways .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The action, efficacy, and stability of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine can be influenced by various environmental factors. For instance, storage temperature can affect the stability of the compound . .
未来方向
生化分析
Biochemical Properties
(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways. The compound binds to the FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This interaction is essential for its potential use in cancer therapy, as abnormal FGFR signaling is associated with various cancers.
Cellular Effects
The effects of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine on cells are profound. It influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies have shown that this compound can significantly reduce the migration and invasion of cancer cells, making it a promising candidate for anti-cancer therapies . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism, further contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine exerts its effects through binding interactions with FGFRs. By inhibiting these receptors, the compound prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to reduced gene expression of pro-survival genes and increased expression of pro-apoptotic genes, thereby promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis, highlighting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism. The compound’s metabolism can lead to the formation of active metabolites that contribute to its therapeutic effects. Additionally, it can affect metabolic flux and metabolite levels, further influencing cellular function .
Transport and Distribution
Within cells and tissues, (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its therapeutic effects. The compound’s distribution is crucial for its efficacy, as it needs to reach sufficient concentrations at the target sites to be effective .
Subcellular Localization
The subcellular localization of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with its intended targets, such as FGFRs, to exert its therapeutic effects. The precise subcellular localization also influences the compound’s stability and activity .
属性
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5,11H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLMUTSOQIAOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)CN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278251 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196145-18-2 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196145-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



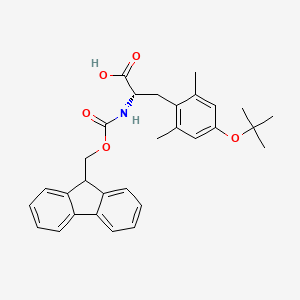


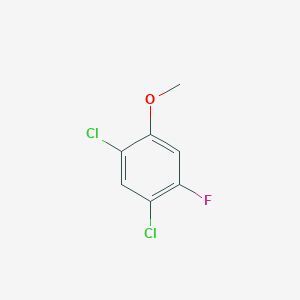
![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)






